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Compound of Interest

3-(4-Methoxybenzoyl)propionic
Compound Name: d
aci

Cat. No. B1221775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Methoxybenzoyl)propionic acid (CAS No: 3153-44-4), a key intermediate in organic
synthesis.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering valuable data for compound
identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for 3-(4-Methoxybenzoyl)propionic acid (C11H1204, Molecular
Weight: 208.21 g/mol ) are summarized below.[1][2] These data provide a unique spectral
fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.95 Doublet 2H Ar-H (ortho to C=0)
~6.95 Doublet 2H Ar-H (meta to C=0)
~3.85 Singlet 3H -OCHs
~3.30 Triplet 2H -C(=0)CHa-
~2.80 Triplet 2H -CH2COOH
~12.0 (variable) Singlet (broad) 1H -COOH
13C NMR (Carbon-13) NMR Data (Predicted)
Chemical Shift (8) ppm Assighment
~198.0 Ar-C=0
~178.0 -COOH
~164.0 Ar-C-OCHs
~131.0 Ar-CH (ortho to C=0)
~129.0 Ar-C (ipso to C=0)
~114.0 Ar-CH (meta to C=0)
~56.0 -OCHs
~34.0 -C(=0)CHa-
~29.0 -CH2COOH

Infrared (IR) Spectroscopy

The infrared spectrum of 3-(4-Methoxybenzoyl)propionic acid is characterized by the

following key absorption bands corresponding to its functional groups.
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Wavenumber (cm~?) Functional Group Description

3300-2500 O-H Carboxylic acid, broad stretch

~3000 C-H Aromatic and aliphatic stretch

1710 c=0 Carboxylic acid, carbonyl
stretch

~1680 C=0 Aryl ketone, carbonyl stretch

~1600, ~1510 Cc=C Aromatic ring stretch

~1260 C-O Aryl ether, asymmetric stretch

~1030 C-O Aryl ether, symmetric stretch

Mass Spectrometry (MS)

The predicted mass spectrum of 3-(4-Methoxybenzoyl)propionic acid under electron

ionization (EI) would be expected to show the following key ions.

m/z lon

208 [M]* (Molecular lon)
191 [M - OHJ*

177 [M - OCH3s]*

135 [CH30CeH4COJ*
107 [CH3OCeH4]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
e Weigh approximately 5-10 mg of 3-(4-Methoxybenzoyl)propionic acid.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-
ds) in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
IH NMR Acquisition:
e The *H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

o Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45
degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

The 3C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100
or 125 MHz.

e A proton-decoupled pulse sequence is used to simplify the spectrum.
e Awider spectral width (e.g., 240 ppm) is used.

e Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3-(4-Methoxybenzoyl)propionic acid with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

e Place the mixture into a pellet-forming die.
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e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm™1,

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - El):

¢ Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC).

o For direct insertion, the sample is heated to induce volatilization.

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

o The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion at a specific m/z value, generating a mass
spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
plausible mass spectrometry fragmentation pathway for 3-(4-Methoxybenzoyl)propionic acid.
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Sample Preparation

3-(4-Methoxybenzoyl)propionic Acid

Dissolution in Deuterated Solvent KBr Pellet Preparation for MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. hmdb.ca [hmdb.ca]
o 2. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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